Fructose-asparagine - 34393-27-6

Fructose-asparagine

Catalog Number: EVT-1489597
CAS Number: 34393-27-6
Molecular Formula: C₁₀H₁₈N₂O₈
Molecular Weight: 294.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fructose-asparagine (F-Asn) is an Amadori product formed by the non-enzymatic Maillard reaction between glucose and asparagine. [, , ] This reaction, also known as glycation, involves the condensation of a reducing sugar (glucose in this case) with an amino acid (asparagine), followed by rearrangement and dehydration reactions. [] F-Asn is found naturally in various human foods, particularly those subjected to heating processes like frying, roasting, and drying. [, ] The concentration of F-Asn varies considerably depending on the type of food and the processing method employed. [, ]

F-Asn plays a crucial role in food chemistry, contributing to the color, taste, and aroma of heated foods. [] It acts as a precursor to various Maillard reaction products, including acrylamide, a potential carcinogen formed at high temperatures. [, , , , , ] In microbiology, F-Asn serves as a unique nutrient source for certain bacteria, notably Salmonella enterica. [, , , , , , , , ]

Synthesis Analysis

The primary method for F-Asn synthesis involves the Maillard reaction between glucose and asparagine under controlled heating conditions. [, , , ] Various factors influence the reaction rate and yield, including temperature, time, pH, and water activity. [, , ] Higher temperatures generally favor F-Asn formation, but excessive heat can lead to its degradation and the formation of other Maillard reaction products like acrylamide. [, , ]

While chemical synthesis methods for F-Asn exist, they are less common due to the complexity of the reaction and the potential formation of undesirable byproducts. [] Therefore, the Maillard reaction remains the most widely used method for F-Asn synthesis in both laboratory and industrial settings.

Molecular Structure Analysis

F-Asn's molecular structure is characterized by a fructose moiety linked to an asparagine molecule through an Amadori rearrangement product. [, ] This linkage occurs between the carbonyl group of fructose and the amino group of asparagine, forming a stable N-glycosidic bond. [, ]

Detailed structural analysis of F-Asn, often utilizing techniques like NMR spectroscopy and mass spectrometry, is crucial for understanding its chemical reactivity and biological activity. [, , ] These analyses provide insights into the molecule's conformation, electronic properties, and potential interactions with other molecules, including enzymes and receptors.

Chemical Reactions Analysis

F-Asn, being a reactive intermediate in the Maillard reaction, participates in a complex network of chemical transformations. [, ] At elevated temperatures, it undergoes further reactions with amino acids, proteins, and other food components, leading to the formation of a diverse range of flavor compounds and color pigments. [, , ]

One significant reaction involving F-Asn is its conversion to acrylamide. [, , ] This reaction, primarily occurring during high-temperature cooking of starchy foods, is influenced by factors like temperature, time, and the presence of other reactive species like reducing sugars and amino acids. [, , ]

Furthermore, F-Asn can be metabolized by certain microorganisms. [, , , , , ] Bacteria like Salmonella enterica possess specific enzymes capable of breaking down F-Asn, utilizing it as a nutrient source. [, , , , , ] Understanding these metabolic pathways is crucial for developing strategies to control bacterial growth and potentially combat infections.

Mechanism of Action

The mechanism of action of F-Asn depends on the context of its application. In food chemistry, its primary action involves participating in Maillard reactions. [, , ] These reactions involve a complex cascade of steps initiated by the reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid or protein. [] This initial step leads to the formation of a Schiff base, which then undergoes Amadori rearrangement to form F-Asn. [] Further reactions involving F-Asn lead to the formation of various flavor compounds, aromas, and brown pigments characteristic of cooked foods. []

In the context of bacterial metabolism, F-Asn's mechanism of action revolves around its uptake and utilization as a nutrient source by specific bacterial species like Salmonella. [, , , , , ] These bacteria possess a dedicated set of enzymes encoded by the fra operon, which catalyzes the stepwise breakdown of F-Asn. [, , , , , ] This pathway involves the sequential action of an asparaginase, a kinase, and a deglycase, ultimately converting F-Asn into glucose-6-phosphate, aspartate, and ammonia, which are then utilized in central metabolism. [, , , , , ]

The physical properties of F-Asn, such as its solubility, melting point, and optical activity, are determined by its molecular structure and the nature of its chemical bonds. [] These properties influence its behavior in different food matrices and its interaction with other food components.

The chemical properties of F-Asn are primarily governed by its reactivity as an Amadori product. [, ] It can participate in further Maillard reactions, contributing to the development of color, flavor, and aroma in food. [, , ] Additionally, it exhibits susceptibility to hydrolysis under acidic conditions, leading to the release of its constituent sugar and amino acid components. []

Applications
  • Food Chemistry and Technology: F-Asn serves as a crucial intermediate in the Maillard reaction, contributing significantly to the development of desirable sensory attributes in cooked foods. [, , ] Researchers utilize F-Asn in model systems to study the Maillard reaction kinetics, identify key flavor compounds, and develop strategies to control acrylamide formation in processed foods. [, , , ]
  • Microbiology and Infectious Diseases: The unique ability of Salmonella and some other bacteria to utilize F-Asn as a nutrient source has opened avenues for developing targeted antibacterial strategies. [, , , , , ] Researchers are exploring the enzymes involved in F-Asn metabolism as potential drug targets for combating Salmonella infections, particularly in the context of increasing antibiotic resistance. [, , ]
  • Nutrition and Health: F-Asn, being a precursor to acrylamide, is relevant to food safety and public health. [, , ] Researchers investigate the factors influencing F-Asn formation and subsequent acrylamide generation in food to develop mitigation strategies and reduce dietary exposure to this potential carcinogen. [, ]
Future Directions
  • Developing novel inhibitors: Further research is needed to develop potent and selective inhibitors targeting the bacterial enzymes involved in F-Asn metabolism. [, , ] Such inhibitors hold promise as novel antibacterial agents, particularly against multidrug-resistant Salmonella strains.
  • Elucidating the role of the gut microbiome: Exploring the role of F-Asn utilization by the gut microbiome and its impact on host health and disease susceptibility is crucial. [, ] This includes investigating the competition for F-Asn between pathogenic and commensal bacteria in the gut.
  • Optimizing food processing: Developing and implementing food processing techniques that minimize F-Asn formation while preserving desirable sensory attributes is crucial for reducing acrylamide levels in food. [, ] This requires a comprehensive understanding of the factors influencing F-Asn formation during various cooking processes.

Glucose

Relevance: Glucose is a direct precursor to fructose-asparagine [, , , ]. The nonenzymatic condensation of glucose with asparagine initiates the formation of fructose-asparagine, which then leads to acrylamide formation upon heating [].

Asparagine

Relevance: Asparagine is a direct precursor to fructose-asparagine [, , , ]. The Maillard reaction between asparagine and glucose leads to the formation of fructose-asparagine, which is a crucial step in the pathway to acrylamide formation [].

Acrylamide

Relevance: Acrylamide is a major product formed from the thermal degradation of fructose-asparagine through complex Maillard reactions [, , , , ].

Fructose

Relevance: Fructose can be a precursor to acrylamide in a similar pathway as fructose-asparagine. It reacts with asparagine to form acrylamide, though this reaction is generally less favored compared to the pathway involving fructose-asparagine [, ]. Additionally, fructose-asparagine can be degraded into fructose during processing [].

6-Phosphofructose-aspartate (6-P-F-Asp)

Relevance: 6-Phosphofructose-aspartate is a key intermediate in the catabolism of fructose-asparagine [, , , ]. It is the direct substrate of FraB, a deglycase enzyme in the fructose-asparagine utilization pathway. Inhibition of FraB leads to the accumulation of 6-Phosphofructose-aspartate, which is toxic to Salmonella [, , ].

2-Deoxy-6-phosphogluconate

Relevance: While structurally resembling the substrate of FraB, 2-Deoxy-6-phosphogluconate exhibits competitive inhibition towards FraB, the deglycase responsible for breaking down 6-Phosphofructose-aspartate in the fructose-asparagine utilization pathway [].

Fructose-alanine

Relevance: Fructose-alanine is another Amadori product, similar to fructose-asparagine, formed via the Maillard reaction. It highlights the potential for other amino acids, like alanine, to react with sugars like fructose in food systems [].

Fructose-proline

Relevance: Fructose-proline, like fructose-asparagine, is formed through the Maillard reaction between fructose and an amino acid (proline in this case) []. This indicates that fructose can react with various amino acids present in foods to form different Amadori compounds.

3-Buteneamide

Relevance: Similar to acrylamide formation from fructose-asparagine, 3-Buteneamide formation from glutamine and reducing sugars demonstrates that alternative pathways can occur during the Maillard reaction, potentially leading to different but structurally similar compounds [].

Properties

CAS Number

34393-27-6

Product Name

Fructose-asparagine

IUPAC Name

(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid

Molecular Formula

C₁₀H₁₈N₂O₈

Molecular Weight

294.26

InChI

InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1

SMILES

C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O

Synonyms

N2-(1-Deoxy-D-fructos-1-yl)-L-asparagine; (S)-1-[(3-Amino-1-carboxy-3-oxopropyl)amino]-1-deoxy-D-fructose; 1-[(2-Carbamoyl-1-carboxyethyl)amino]-1-deoxy-fructose; 1-Deoxy-1-L-asparagino-D-fructose; N-(1-Deoxy-D-fructosyl)-L-asparagine;

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